2,7,7-Trimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Description
This compound belongs to the hexahydroquinolinecarboxamide class, characterized by a bicyclic quinoline core substituted with methyl, methylsulfanyl-thienyl, and pyridinyl groups. Key structural features include:
Properties
CAS No. |
476483-14-4 |
|---|---|
Molecular Formula |
C25H29N3O2S2 |
Molecular Weight |
467.7 g/mol |
IUPAC Name |
2,7,7-trimethyl-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-N-(6-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H29N3O2S2/c1-13-8-7-9-19(26-13)28-23(30)20-15(3)27-17-11-25(4,5)12-18(29)22(17)21(20)16-10-14(2)32-24(16)31-6/h7-10,21,27H,11-12H2,1-6H3,(H,26,28,30) |
InChI Key |
YAAQPGJICLSPND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=C(SC(=C4)C)SC)C(=O)CC(C3)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7,7-Trimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thienyl and pyridinyl intermediates, followed by their coupling with the quinolinecarboxamide core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions: 2,7,7-Trimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions can be used to modify the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2,7,7-Trimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme interactions and cellular pathways. In medicine, it is investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases .
Mechanism of Action
The mechanism of action of 2,7,7-Trimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular processes, making it a valuable tool for studying disease mechanisms and developing new treatments .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural differences and properties of the target compound and its analogues:
*Calculated based on molecular formulae.
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., nitro in CID 2894119) increase polarity and may reduce metabolic stability compared to electron-donating groups (e.g., dimethylamino in CID ) . The methylsulfanyl-thienyl group in the target compound offers moderate lipophilicity, balancing solubility and permeability .
- Collision Cross Section (CCS) :
- CID 2894119 and CID have similar CCS values (~212 Ų), suggesting comparable molecular compactness despite differing substituents .
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